3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:
- 3,5-Dimethylphenyl group at position 3, contributing steric bulk and lipophilicity.
- N-(2-Methylpropyl) carboxamide at position 7, enhancing solubility through polar interactions while maintaining moderate lipophilicity.
The sulfanyl group in this compound may enhance binding affinity via thioether interactions with cysteine residues in target proteins .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-18(2)16-30-27(33)22-9-10-25-26(15-22)31-29(36-17-21-7-6-8-24(14-21)35-5)32(28(25)34)23-12-19(3)11-20(4)13-23/h6-15,18H,16-17H2,1-5H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMOGWXFNSXQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, particularly in oncology or infectious diseases.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Quinazoline Derivatives
Research Findings and Implications
- Target vs. Compound A : The target’s 3,5-dimethylphenyl group may enhance binding to hydrophobic protein pockets compared to Compound A’s ethoxyphenyl, but with a trade-off in solubility .
- Sulfanyl Group Stability : The target’s benzyl thioether is less prone to oxidation than hydrazinylidene-linked sulfanyl groups (e.g., 13a–e), suggesting better in vivo stability .
- Carboxamide Flexibility : The 2-methylpropyl chain in the target balances solubility and membrane permeability, outperforming rigid furan-based carboxamides (e.g., 7066-33-3) in cellular uptake .
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C27H24N4O3S
- Molecular Weight : 484.58 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
Quinazoline derivatives have been extensively studied for their biological activities, including anticancer effects. The compound exhibits significant cytotoxicity against various cancer cell lines.
Anticancer Activity
Research has demonstrated that quinazoline derivatives can inhibit the proliferation of cancer cells through several mechanisms:
- Inhibition of Kinases : Quinazolines often act as inhibitors of receptor kinases involved in cancer progression. For instance, compounds similar to our target compound have shown effectiveness against Aurora B kinase and epidermal growth factor receptor (EGFR) tyrosine kinase .
- Cytotoxicity Studies : In vitro studies have indicated that this compound has a lower IC50 value compared to normal cell lines, suggesting selective toxicity towards cancer cells. For example, compounds structurally related to our target demonstrated IC50 values ranging from 22.76 μM to 79.96 μM against various tumor cell lines .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| A2780 | 37.59 | Significant growth inhibition |
| MDA-MB-231 | 70-90 | Lower than normal cells; potential selectivity |
| HepG-2 | 45.41 | Comparable efficacy to other quinazoline derivatives |
These results indicate that the compound shows promising anticancer properties with relatively low toxicity to normal cells.
The biological activity of quinazoline derivatives is attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle progression, effectively halting cancer cell proliferation.
- Inhibition of Tumor Growth Factors : By blocking specific signaling pathways associated with tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
